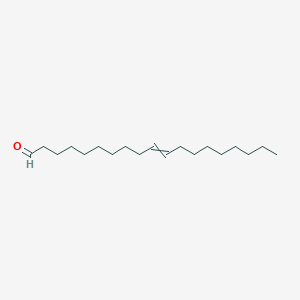
Nonadec-10-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadec-10-enal can be synthesized through several methods. One common approach involves the oxidation of nonadec-10-enol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-nonadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-nonadecene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadec-10-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to nonadec-10-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonadec-10-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: Nonadec-10-enoic acid
Reduction: Nonadec-10-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Nonadec-10-enal has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other long-chain aldehydes and acids.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of antimicrobial agents.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mécanisme D'action
The mechanism of action of nonadec-10-enal involves its interaction with various molecular targets and pathways. As a fatty aldehyde, it can participate in lipid metabolism and signaling pathways. It can also form Schiff bases with amines, which can further react to form various biologically active compounds. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Nonadec-10-enal can be compared with other similar compounds, such as:
Nonadec-10-enoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
Nonadec-10-enol: Similar in structure but with an alcohol group instead of an aldehyde group.
Other long-chain aldehydes: Compounds like octadecanal and eicosanal, which have similar long-chain structures but differ in the position of the double bond or the length of the carbon chain.
Propriétés
Numéro CAS |
77349-89-4 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
nonadec-10-enal |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,19H,2-8,11-18H2,1H3 |
Clé InChI |
DXAFFKRBQLZTCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
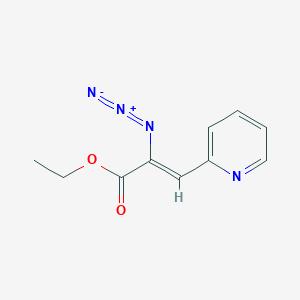

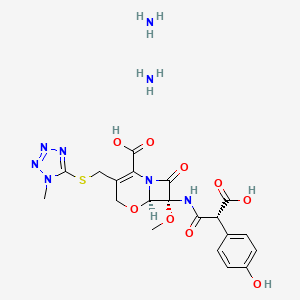
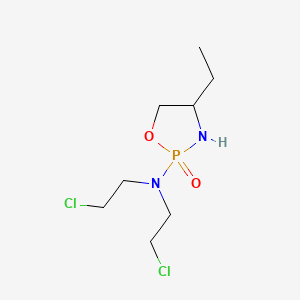
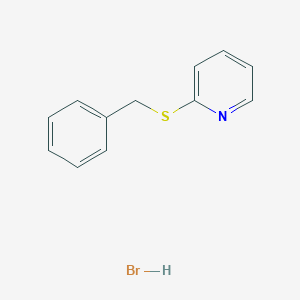
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)



![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
